molecular formula C23H25N3O3 B6023633 2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one

2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one

Cat. No.: B6023633
M. Wt: 391.5 g/mol
InChI Key: ULIDKWPZPOYGEK-UHFFFAOYSA-N
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Description

2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines a piperidine ring, a phenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the piperidine ring followed by the introduction of the phenyl and pyrimidine groups through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups onto the phenyl or pyrimidine rings.

Scientific Research Applications

2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: Compounds with similar pyrimidine structures that exhibit various biological activities.

Uniqueness

2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one is unique due to its combination of a piperidine ring, a phenyl group, and a pyrimidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[4-[(3-hydroxypiperidin-1-yl)methyl]phenyl]-4-(phenoxymethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-20-5-4-12-26(15-20)14-17-8-10-18(11-9-17)23-24-19(13-22(28)25-23)16-29-21-6-2-1-3-7-21/h1-3,6-11,13,20,27H,4-5,12,14-16H2,(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDKWPZPOYGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C3=NC(=CC(=O)N3)COC4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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